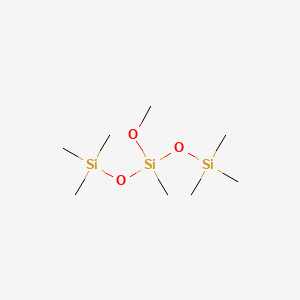

Bis(trimethylsiloxy)methylmethoxysilane

Description

Significance of Silanes and Siloxanes in Advanced Materials Science

Silanes and siloxanes are cornerstone materials in modern science and technology due to their unique chemical structures and properties. cfsilicones.com Silanes are silicon-based compounds that typically act as coupling agents or molecular bridges, effectively bonding inorganic materials (like glass or metals) to organic polymers. cfsilicones.comwacker.com This function is critical for enhancing adhesion and compatibility in composites, paints, and sealants. cfsilicones.com Organofunctional silanes, which are hybrid compounds, merge the functionality of a reactive organic group with an inorganic alkyl silicate (B1173343) within a single molecule. wacker.com

Siloxanes are distinguished by a backbone of repeating silicon-oxygen (Si-O-Si) linkages. cfsilicones.comwikipedia.org This structure imparts high flexibility, low thermal conductivity, and significant hydrophobicity (water repellency). wikipedia.orgsilicones.eu The Si-O-Si angle is notably open, leading to low barriers for bond rotation and contributing to the low glass transition temperatures of many siloxane-based materials. wikipedia.org These properties make siloxanes invaluable as the primary component of silicone polymers, which see diverse use as lubricants, adhesives, sealants, and coatings. cfsilicones.comsilicones.eu Their resistance to oxidation, UV exposure, and temperature extremes further solidifies their role in high-performance applications. silicones.eu The ability of silane (B1218182) and siloxane chemistry to render surfaces water-repellent while allowing water vapor to permeate is a key advantage in protective coatings for building materials. concrete.org

Research Context of Bis(trimethylsiloxy)methylmethoxysilane Derivatives

This compound is primarily utilized as an intermediate or an additive in the creation of advanced functional materials. dakenchem.com Its research significance lies in the reactivity of its methoxy (B1213986) group (-OCH3), which provides a pathway for producing a variety of derivatives. Methoxy-functional silanes are recognized for their high reactivity, especially compared to ethoxy or propoxy functional silanes. google.com This reactivity is crucial for applications requiring air-drying capabilities at ambient temperatures, such as in specialized coating systems. google.com

The research context for derivatives of this compound revolves around leveraging this reactive methoxy group. Through hydrolysis and condensation reactions, the methoxy group can be converted to form new siloxane bonds. This allows the molecule to act as a crosslinker or a building block for larger, more complex silicone resins and polymers. google.comgoogle.com

Research into polyether-modified trisiloxane surfactants shows that the end group on the siloxane chain is critical to performance. researchgate.net For instance, methoxy-terminated structures can enhance the hydrolytic stability of the surfactant by sterically shielding the siloxane backbone from water. researchgate.net This principle highlights the importance of the methoxy group in designing functional derivatives. The development of methoxy-functional organopolysiloxanes with low molecular weights is sought after for formulating high-solids, corrosion-resistant coatings, as they provide the necessary low viscosity for application combined with the reactivity for curing into a hard, protective film. google.comgoogle.com Therefore, the scientific interest in this compound is centered on its potential to be transformed into high-performance polymers and surface modifiers tailored for specific industrial applications.

Mentioned Compounds

Table 2: List of Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Methyltrimethoxysilane (B3422404) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H24O3Si3 |

|---|---|

Molecular Weight |

252.53 g/mol |

IUPAC Name |

methoxy-methyl-bis(trimethylsilyloxy)silane |

InChI |

InChI=1S/C8H24O3Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h1-8H3 |

InChI Key |

LWYDSNGPAWAZEP-UHFFFAOYSA-N |

SMILES |

CO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

CO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis Trimethylsiloxy Methylmethoxysilane and Its Functionalized Analogues

Direct Synthesis Routes for Bis(trimethylsiloxy)methylmethoxysilane

The direct synthesis of this compound, a member of the siloxane family, can be achieved through a carefully controlled multi-stage process involving specific precursors and catalytic conditions.

Precursor Chemistry and Reaction Pathways

The primary precursors for the synthesis of this compound are hexamethyldisiloxane (B120664) and methyltrimethoxysilane (B3422404). The reaction pathway involves a series of acid-catalyzed condensation and hydrolysis steps.

A common synthetic approach involves a multi-stage reaction in a single pot. chemicalbook.com Initially, hexamethyldisiloxane is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. This step generates trimethylmethoxysilane. Subsequently, methyltrimethoxysilane is added to the reaction mixture, which then reacts with the in-situ generated trimethylmethoxysilane. The final stage of the synthesis typically involves the addition of water to facilitate hydrolysis and condensation, leading to the formation of the desired product, this compound. chemicalbook.com

Catalytic Approaches in Synthesis

Acid catalysis is a cornerstone of the direct synthesis of this compound. Concentrated sulfuric acid is a commonly employed catalyst for this process. chemicalbook.com The catalyst facilitates the cleavage and formation of siloxane bonds by protonating the oxygen atoms in the siloxane and methoxy (B1213986) groups, thereby activating the silicon centers for nucleophilic attack.

The catalytic cycle involves the protonation of the methoxy group on methyltrimethoxysilane, making it a good leaving group (methanol). This is followed by the attack of a trimethylsiloxy group from another silane (B1218182) molecule. The reaction conditions, including temperature and catalyst concentration, must be carefully controlled to ensure high selectivity towards the desired product. For instance, the reaction is typically carried out at low temperatures (5-10°C) to manage the exothermic nature of the reactions and to control the product distribution. chemicalbook.com

Functionalization Strategies for Si-H Analogues and Derivatives

The Si-H analogue of this compound, namely bis(trimethylsiloxy)methylsilane, is a versatile precursor for introducing a wide array of functional groups into the trisiloxane framework. This is primarily achieved through reactions targeting the reactive silicon-hydrogen bond.

Hydrosilylation Reactions and Mechanisms

Hydrosilylation is a fundamental reaction in organosilicon chemistry that involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. cfmats.com This reaction is a powerful tool for creating stable silicon-carbon bonds and is widely used to functionalize Si-H containing siloxanes.

The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common. The mechanism of hydrosilylation can vary depending on the catalyst and substrates, but two primary mechanisms are widely accepted: the Chalk-Harrod mechanism and the modified Chalk-Harrod mechanism.

The Chalk-Harrod mechanism involves the following key steps:

Oxidative addition of the Si-H bond to the low-valent metal center.

Coordination of the unsaturated organic substrate (e.g., an alkene) to the metal center.

Insertion of the alkene into the metal-hydride bond.

Reductive elimination of the resulting alkylsilyl group to regenerate the catalyst and yield the final product.

The modified Chalk-Harrod mechanism proposes an alternative pathway where the alkene inserts into the metal-silyl bond instead of the metal-hydride bond.

The choice of catalyst and reaction conditions can influence the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) and the stereoselectivity. For example, N-heterocyclic carbene platinum(0) complexes have been reported as highly efficient catalysts for the stereoselective hydrosilylation of alkynes and alkenes. lookchem.com

| Catalyst Type | Common Examples | Key Features |

|---|---|---|

| Platinum-based | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | High activity and widely used in industry. |

| Rhodium-based | Wilkinson's catalyst (RhCl(PPh₃)₃) | Effective for specific transformations. |

| N-heterocyclic carbene (NHC) Platinum Complexes | [(IPr)Pt(dvtms)] | High efficiency and stereoselectivity. lookchem.com |

Oxidation to Silanols (Si-OH)

The oxidation of the Si-H bond to a silanol (B1196071) (Si-OH) group is another important functionalization strategy. Silanols are valuable intermediates in silicone chemistry, serving as precursors for the formation of siloxane bonds through condensation reactions.

Various methods have been developed for the oxidation of hydrosilanes to silanols. These methods often need to be carefully controlled to prevent the self-condensation of the resulting silanols to form disiloxanes. Common oxidizing agents and catalytic systems include:

Hydrogen Peroxide (H₂O₂): In the presence of certain catalysts, H₂O₂ can selectively oxidize Si-H bonds to Si-OH. researchgate.net

Water with a Catalyst: Systems such as [RuCl₂(p-cymene)]₂/H₂O can be used for the hydrolytic oxidation of organosilanes to organosilanols with high selectivity and yields. organic-chemistry.org

Enzymatic Oxidation: Cytochrome P450 monooxygenases have been shown to catalyze the oxidation of hydrosilanes to silanols with high selectivity, avoiding the formation of disiloxane (B77578) byproducts. nih.gov This biocatalytic approach offers a green and selective alternative to traditional chemical methods. nih.gov

Aerobic Oxidation: Catalytic systems, such as those based on cobalt, can utilize molecular oxygen from the air for the oxidation of hydrosilanes. organic-chemistry.org

The choice of oxidation method depends on the substrate's functional group tolerance and the desired reaction conditions.

| Oxidation Method | Oxidant/Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Oxidation | H₂O₂ with a metal catalyst | Good selectivity and yields. researchgate.net | Potential for catalyst contamination. |

| Hydrolytic Oxidation | H₂O with [RuCl₂(p-cymene)]₂ | High selectivity and mild conditions. organic-chemistry.org | Requires a metal catalyst. |

| Enzymatic Oxidation | Cytochrome P450 | High selectivity, avoids disiloxane formation. nih.gov | May have substrate limitations. nih.gov |

| Aerobic Oxidation | O₂ with a cobalt catalyst | Uses air as the oxidant. organic-chemistry.org | May require specific catalyst systems. |

Piers-Rubinsztajn (PR) Chemistry for Si-O Bond Formation

The Piers-Rubinsztajn (PR) reaction is a powerful, metal-free method for forming siloxane (Si-O-Si) or silyl (B83357) ether (Si-O-C) bonds. mcmaster.camdpi.com The reaction involves the coupling of a hydrosilane (Si-H) with an alkoxysilane (Si-OR) or an alcohol (R-OH), catalyzed by the strong Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mcmaster.carsc.org

The mechanism of the PR reaction is initiated by the coordination of the Lewis acidic borane (B79455) to the hydrosilane, which polarizes the Si-H bond and facilitates hydride transfer. In the reaction with an alkoxysilane, the hydride is transferred to the alkoxy group, leading to the formation of a Si-O-Si bond and the release of an alkane. When reacting with an alcohol, the hydride is transferred to the proton of the hydroxyl group, forming a Si-O-C bond and hydrogen gas.

A key advantage of the PR reaction is its high functional group tolerance, allowing for the synthesis of complex and well-defined functional silicones under mild conditions. rsc.org The reaction has been successfully employed in the synthesis of a variety of materials, including silicone surfactants, elastomers, and foams. mcmaster.ca It has also been used to functionalize complex structures like phthalocyanines. nih.gov

| Reactants | Product | Byproduct |

|---|---|---|

| Hydrosilane (R₃SiH) + Alkoxysilane (R'₃SiOR") | Disiloxane (R₃Si-O-SiR'₃) | Alkane (R"H) |

| Hydrosilane (R₃SiH) + Alcohol (R'OH) | Silyl Ether (R₃Si-O-R') | Hydrogen (H₂) |

Derivatization via Substitution Reactions (e.g., Epoxides, Acrylic Acid Salts)

The functionalization of this compound and its analogues can be effectively achieved through substitution reactions, primarily targeting the reactive silicon-hydride (Si-H) bond. This allows for the introduction of a wide array of functional groups, tailoring the properties of the resulting siloxane for specific applications. Key examples of such derivatizations involve the ring-opening of epoxides and the hydrosilylation of acrylic acid salts. These reactions typically proceed via catalyzed pathways, offering a versatile route to novel functionalized siloxane structures.

The reaction with epoxides proceeds via a catalyzed ring-opening addition of the Si-H bond to the epoxide ring. This process, a form of hydrosilylation, results in the formation of a new silicon-oxygen-carbon (Si-O-C) linkage. The regioselectivity of the epoxide ring-opening is a critical aspect of this synthesis, often influenced by the choice of catalyst and the substitution pattern of the epoxide. For instance, titanocene-catalyzed hydrosilylation of epoxides with polymethylhydrosiloxane (B1170920) (PMHS), a polymeric analogue, has been shown to yield anti-Markovnikov alcohols after hydrolysis, indicating the addition of the hydride to the more substituted carbon of the epoxide. advanceseng.comresearchgate.net Platinum and rhodium complexes are also highly effective catalysts for the hydrosilylation of unsaturated compounds, including those with epoxide functionalities. nih.govheraeus-precious-metals.commdpi.com

In a typical reaction, this compound would react with an epoxide in the presence of a suitable catalyst, such as a platinum(0) complex like Karstedt's catalyst, or a rhodium complex. The Si-H bond adds across one of the C-O bonds of the epoxide, leading to a ring-opened silyl ether. The specific product depends on which carbon-oxygen bond is cleaved.

Similarly, derivatization with acrylic acid or its salts primarily occurs via the hydrosilylation of the carbon-carbon double bond. This reaction is also commonly catalyzed by platinum or rhodium complexes. researchgate.netlookchem.com The Si-H bond adds across the C=C bond of the acrylate (B77674) moiety, forming a stable silicon-carbon bond. This method is a cornerstone for producing silicone-based materials with organic functionalities. For example, the reaction of a polysiloxane containing Si-H units with an acrylic macromonomer via hydrosilylation is a known method for synthesizing PEGylated polysiloxanes. researchgate.net

A patent has also described a two-step process where a polysiloxane is first functionalized with an epoxide (allylglycidyl ether) and then reacted with acrylic acid to introduce acrylate functionality. google.com This highlights the versatility of combining these substitution reactions to create complex functional siloxanes.

The following tables summarize representative research findings for analogous hydrosilylation reactions with epoxides and acrylic acid derivatives, which can be extrapolated to predict the behavior of this compound.

Table 1: Hydrosilylation of Epoxides with Hydrosiloxanes

| Catalyst | Hydrosiloxane | Epoxide Substrate | Product Type | Reference(s) |

| Titanocene Dichloride (Cp₂TiCl₂) | Polymethylhydrosiloxane (PMHS) | Terminal and Internal Epoxides | Silylated Anti-Markovnikov Alcohols | advanceseng.comresearchgate.net |

| Platinum(II) Complexes | Vinyl-terminated polydimethylsiloxane (B3030410) and poly(dimethylsiloxane-co-ethylhydrosiloxane) | Epoxide moieties on silicone polymers | Cross-linked Silicone Rubbers | nih.govresearchgate.net |

| Rhodium Complexes | 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS) | Allyl Glycidyl Ether | β-regioselective addition product | mdpi.com |

| Zinc Catalysts | Polymethylhydrosiloxane (PMHS) | Terminal Primary Epoxides | Secondary Alcohols (after hydrolysis) | msu.edu |

Table 2: Hydrosilylation of Acrylic Acid Derivatives with Hydrosilanes

| Catalyst | Hydrosilane | Acrylic Substrate | Product Type | Reference(s) |

| Platinum Catalysts (e.g., Karstedt's catalyst) | Polymethylhydrosiloxane (PMHS) | Acrylic Acid (AA) and PEGylated siloxane alcohol ester | PEGylated Polysiloxane | researchgate.net |

| Rhodium Complexes | Triethoxysilane | α,β-Unsaturated Carbonyl Compounds | Conjugate Addition Products | lookchem.com |

| Chromium Triacetate Monohydrate | Epoxy-functionalized Polysiloxane | Acrylic Acid | Acrylate-functionalized Polysiloxane | google.com |

| Nickel Catalysts | Tertiary Silanes | Acrylic Acid | Silyl Acrylates | acs.org |

Spectroscopic and Analytical Characterization of Bis Trimethylsiloxy Methylmethoxysilane and Its Polymerized/modified Forms

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of Bis(trimethylsiloxy)methylmethoxysilane, offering detailed information at the atomic level. Both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR are instrumental in confirming the molecular structure and assessing the purity of the compound.

¹H NMR Applications in Reaction Monitoring and Structural Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for verifying the structure of this compound by identifying the different types of protons and their respective chemical environments. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl groups attached to the silicon atoms and the protons of the methoxy (B1213986) group.

The trimethylsiloxy groups, [(CH₃)₃SiO-], typically exhibit a sharp singlet in the upfield region of the spectrum, usually around 0.1 ppm. The methyl group directly attached to the central silicon atom [-Si(CH₃)-] would also produce a singlet, slightly shifted from the trimethylsiloxy protons. The methoxy group protons [-OCH₃] are expected to appear as a singlet further downfield, generally in the range of 3.4-3.6 ppm, due to the deshielding effect of the adjacent oxygen atom.

The integration of these signals in the ¹H NMR spectrum provides a quantitative measure of the relative number of protons in each group, which should correspond to a ratio consistent with the molecular formula, C₈H₂₄O₃Si₃. This quantitative aspect is particularly useful for monitoring the synthesis of this compound and for assessing the purity of the final product.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃SiO- | ~0.1 | Singlet |

| -Si(CH₃)- | ~0.1-0.2 | Singlet |

| -OCH₃ | ~3.4-3.6 | Singlet |

²⁹Si NMR for Silicon Bonding Environments and Polymer Architecture

Silicon-29 NMR (²⁹Si NMR) spectroscopy provides direct insight into the silicon framework of this compound and its polymerized forms. This technique is highly sensitive to the electronic environment of the silicon atoms, allowing for the differentiation of various siloxane units. In organosilicon chemistry, the notation M, D, T, and Q is used to denote monofunctional, difunctional, trifunctional, and tetrafunctional silicon atoms, respectively.

In the monomeric this compound, two distinct silicon environments are present:

M units: The two terminal trimethylsiloxy groups, (CH₃)₃SiO-, where the silicon atom is bonded to one oxygen and three carbon atoms.

T unit: The central silicon atom, -Si(CH₃)(OCH₃)O-, which is bonded to three oxygen atoms and one carbon atom.

The ²⁹Si NMR spectrum would therefore be expected to show two main resonances. The chemical shift for the M units in linear and branched siloxanes typically appears in the range of +15 to -15 ppm. The T units are generally found further upfield, with chemical shifts ranging from approximately -40 to -80 ppm, depending on the substituents.

²⁹Si NMR is particularly valuable for studying the polymerization or modification of this compound. For instance, hydrolysis and condensation reactions would lead to the formation of new siloxane bonds (D, T, and Q units), which would be reflected by the appearance of new signals in the ²⁹Si NMR spectrum. The relative intensities of these signals can be used to determine the degree of condensation and the architecture of the resulting polymer.

Table 2: Expected ²⁹Si NMR Chemical Shift Ranges for Siloxane Units

| Siloxane Unit | Structure | Expected Chemical Shift (δ, ppm) |

| M | (CH₃)₃SiO₀.₅ | +15 to -15 |

| D | (CH₃)₂SiO | -10 to -25 |

| T | CH₃SiO₁.₅ | -55 to -70 |

| Q | SiO₂ | -100 to -115 |

Vibrational Spectroscopy for Chemical Functionality Assessment

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the characteristic functional groups and molecular bonds within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy in Identifying Molecular Bonds

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the compound. For this compound, the FTIR spectrum is dominated by strong absorptions related to the siloxane (Si-O-Si) backbone and the methyl-silicon (Si-CH₃) groups.

Key vibrational modes and their expected frequencies include:

Si-O-Si asymmetric stretching: This is typically the most intense band in the spectrum of siloxanes and appears as a broad, strong absorption in the range of 1000-1100 cm⁻¹.

Si-CH₃ symmetric deformation (umbrella mode): A sharp and characteristic band is expected around 1260 cm⁻¹.

CH₃ rocking and Si-C stretching: These vibrations often appear in the fingerprint region, typically between 750 and 870 cm⁻¹.

C-H stretching in CH₃ groups: These absorptions are found in the 2900-3000 cm⁻¹ region.

C-O stretching of the methoxy group: A band in the region of 1080-1190 cm⁻¹ can be attributed to this vibration, often overlapping with the strong Si-O-Si stretching band.

FTIR is also highly effective for monitoring chemical modifications, such as polymerization. The broadening and shifting of the Si-O-Si band can indicate the formation of a polysiloxane network.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (in CH₃) | 2960 - 2900 | Medium |

| Si-CH₃ deformation | ~1260 | Strong, Sharp |

| Si-O-Si asymmetric stretch | 1100 - 1000 | Very Strong, Broad |

| C-O stretch (methoxy) | 1190 - 1080 | Medium to Strong |

| Si-CH₃ rock / Si-C stretch | 870 - 750 | Strong |

An infrared spectrum for the closely related compound 1,1,1,3,5,5,5-Heptamethyltrisiloxane, available from the NIST Chemistry WebBook, shows characteristic absorptions that align with these expected frequencies. nist.gov

Raman Spectroscopy for Material Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric Si-O-Si stretching vibration, which is often weak in the IR spectrum, would be expected to show a strong band around 500 cm⁻¹. The Si-C symmetric stretching vibrations would also be prominent.

Raman spectroscopy is a valuable tool for studying the structure of polysiloxane networks. For example, the formation of cyclic siloxane species during polymerization or degradation can be identified by characteristic "ring breathing" modes in the Raman spectrum. The technique has been successfully used to analyze the formation of siloxanes and to identify relevant vibrational bands. cymitquimica.comthermofisher.com

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (in CH₃) | 2960 - 2900 | Strong |

| Si-CH₃ deformation | ~1260 | Medium |

| Si-O-Si symmetric stretch | ~500 | Strong |

| Si-C symmetric stretch | ~700-600 | Strong |

X-ray Based Spectroscopic Techniques in Surface and Bulk Analysis

X-ray based techniques, such as X-ray Photoelectron Spectroscopy (XPS), are powerful for analyzing the elemental composition and chemical states of the surface of this compound, especially in its polymerized or modified forms as thin films or coatings.

XPS provides quantitative information about the elemental composition of the top few nanometers of a material's surface. For a film of polymerized this compound, XPS would be used to determine the atomic concentrations of silicon, oxygen, and carbon.

High-resolution XPS scans of the Si 2p, O 1s, and C 1s core levels provide information about the chemical bonding environments. For instance, the Si 2p spectrum can be deconvoluted to distinguish between silicon atoms in different chemical states, such as Si-C, Si-O, and O-Si-O environments. The binding energy of the Si 2p peak for silicon in a siloxane network (Si-O) is typically around 102-103 eV. Shifts in this binding energy can indicate changes in the polymer structure or the presence of different functional groups.

XPS is particularly useful for studying surface modifications, oxidation, or the interaction of polysiloxane films with other materials. For example, an increase in the oxygen content and a shift in the Si 2p binding energy to higher values could indicate surface oxidation to form silica-like structures (SiO₂), where the Si 2p binding energy is around 103-104 eV. researchgate.netresearchgate.net

Table 5: Expected Binding Energies in XPS for Polymerized this compound

| Core Level | Chemical State | Expected Binding Energy (eV) |

| Si 2p | Si-C | ~100-101 |

| Si 2p | Si-O (Siloxane) | ~102-103 |

| Si 2p | SiO₂ | ~103-104 |

| C 1s | C-Si | ~284.5 |

| C 1s | C-H/C-C | ~285.0 |

| C 1s | C-O | ~286.5 |

| O 1s | Si-O-Si | ~532-533 |

Chromatographic and Mass Spectrometric Techniques for Purity and Molecular Weight Distribution

Chromatographic and mass spectrometric methods are essential for separating and identifying the components of a mixture and for determining the molecular weight distribution of polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thescipub.com It is highly effective for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is invaluable for monitoring the progress of reactions, identifying byproducts, and assessing the purity of the final product.

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. researchgate.net Derivatization techniques, such as trimethylsilylation, are often employed to increase the volatility of analytes for GC-MS analysis. thescipub.comnih.gov

Key Research Findings from GC-MS Analysis:

Identification of Reaction Products: GC-MS is used to identify the various molecular species formed during the hydrolysis and condensation of silanes. researchgate.netafinitica.com

Purity Assessment: The technique can quantify the amount of unreacted starting materials and impurities in the final product.

Fragmentation Analysis: The mass spectra provide information about the structure of the molecules through their fragmentation patterns. researchgate.net Unexpected peaks in the mass spectra can sometimes be attributed to gas-phase reactions occurring within the mass spectrometer. wiley.com

Table 3: Representative GC-MS Data for a Silane (B1218182) Reaction Mixture

| Retention Time (min) | Major Mass Fragments (m/z) | Compound Identification |

| 5.8 | 73, 147, 207 | This compound (unreacted) |

| 8.2 | 73, 133, 193 | Hydrolysis Product 1 |

| 10.5 | 73, 147, 221 | Condensation Dimer |

Note: This is an example table and the values are not from a specific referenced study but are representative of typical GC-MS data.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. polymersource.caresearchgate.netshimadzu.com The separation is based on the hydrodynamic volume of the polymer molecules in solution. researchgate.net Larger molecules are excluded from the pores of the column packing material and therefore elute first, while smaller molecules can penetrate the pores and have a longer retention time. shimadzu.com

For polysiloxanes, GPC is a crucial tool for characterizing their molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net The choice of solvent is critical for accurate GPC analysis of polysiloxanes; for example, toluene (B28343) is often preferred over tetrahydrofuran (B95107) (THF) for polydimethylsiloxane (B3030410) (PDMS) to obtain better signals. lcms.cz

Key Research Findings from GPC Analysis:

Molecular Weight Averages: GPC provides values for Mn, Mw, and other molecular weight averages, which are critical for understanding the physical properties of the polymer. malvernpanalytical.comazom.com

Molecular Weight Distribution: The technique yields the entire molecular weight distribution curve, offering a more complete picture than simple average molecular weight values. researchgate.net

Structural Information: When coupled with detectors such as light scattering and viscometers, GPC can provide information about the polymer's structure, branching, and size in solution. malvernpanalytical.comazom.com

Table 4: Typical GPC Results for a Polymerized Siloxane Sample

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 15,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 26,000 g/mol |

| Polydispersity Index (PDI) | 1.73 |

Note: This is an example table and the values are not from a specific referenced study but are representative of typical GPC data.

Advanced Materials Applications of Bis Trimethylsiloxy Methylmethoxysilane and Its Derivatives

Role in Polymer and Copolymer Synthesis

The reactivity of the silane (B1218182) center in bis(trimethylsiloxy)methylmethoxysilane makes it a versatile building block in polymer chemistry. It serves as a key intermediate for creating polymers with a siloxane backbone, which imparts flexibility, and can be functionalized to introduce a variety of chemical groups for specific applications.

Silicone Polymer and Oligomer Formation

Bis(trimethylsiloxy)methylsilane is a fundamental precursor in the synthesis of silicone polymers and oligomers. Its derivatives are frequently used in polymerization reactions to create materials with controlled molecular weights and specific functionalities. The synthesis of polysiloxanes often involves methods like anionic ring-opening polymerization (AROP) of cyclic siloxane monomers or the Piers-Rubinsztajn (P-R) reaction, a dehydrogenation coupling method. researchgate.netnih.gov AROP, in particular, allows for the creation of copolysiloxanes with well-defined microstructures. researchgate.net

One common strategy involves the hydrosilylation of organic compounds containing olefins with molecules like bis(trimethylsiloxy)methylsilane, which possesses a highly active silicon-hydrogen bond. cfmats.com This reaction is essential for producing Si-C type trisiloxane surfactants and other functional silicone fluids. cfmats.com The resulting polymers, such as polymethyl(trimethylsiloxy)siloxane, are linear polysiloxanes where each silicon atom in the polymer backbone is a trifunctional unit, which can be prepared via AROP of cyclotrisiloxane precursors. researchgate.net These synthetic routes are crucial for developing silicone materials with precise structural control and tailored properties.

Design and Properties of Silicone Hydrogels (e.g., for Ophthalmic Devices)

Silicone hydrogels are extensively used in ophthalmic devices, particularly contact lenses, due to their high oxygen permeability, which is critical for corneal health. nih.gov Derivatives of this compound, such as 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS), are key monomers in the formulation of these materials. mdpi.comclspectrum.comclspectrum.com The silicone component provides the necessary oxygen transport, while hydrophilic monomers are incorporated to ensure the material is soft, flexible, and comfortable on the eye. clspectrum.com

The properties of silicone hydrogels are a direct result of the copolymerization of hydrophobic silicone-containing monomers with hydrophilic monomers like N,N-dimethylacrylamide (DMA), 1-vinyl-2-pyrrolidinone (NVP), and 2-hydroxyethylmethacrylate (HEMA). mdpi.comnih.gov The ratio of these components allows for the fine-tuning of critical lens properties. For instance, increasing the TRIS content enhances oxygen permeability (Dk) but tends to decrease the equilibrium water content (EWC) and surface wettability. mdpi.com Conversely, increasing the concentration of hydrophilic monomers improves water content and flexibility. researchgate.net This balance is essential for creating lenses that offer both comfort and physiological compatibility. nih.gov Modern silicone hydrogels have evolved to feature water contents ranging from 24% to over 74% and moduli from as high as 1.4 MPa down to 0.3 MPa. nih.gov

| Material Name | Key Monomers | Water Content (%) | Oxygen Permeability (Dk, barrers) | Modulus (MPa) |

|---|---|---|---|---|

| Lotrafilcon A | Fluoroether macromer, TRIS, DMA | 24 | 140 | 1.4 |

| Balafilcon A | Poly-methylsiloxane (TRIS derivative), NVP | 36 | 110 | - |

| Galyfilcon A | Silicone macromer, PVP | 47 | 60 | - |

| Comfilcon A | Silicone macromer | 48 | 128 | - |

| Delfilcon A | Silicone hydrogel core with water gradient | 33 (core) to >80 (surface) | 140 | - |

| TRIS-based experimental | TRIS, DMA, NVP, HEMA | 44.5 | 74.9 | - |

Grafted Polymeric Networks and Hybrid Polymer Systems

This compound derivatives are instrumental in creating grafted polymeric networks and hybrid systems. In these materials, polymer chains are chemically attached to a backbone or a nanoparticle surface, leading to materials with enhanced mechanical and functional properties. The "grafting to" method, for example, can be used to synthesize comb-like polymethylsiloxanes where dimethylsiloxane side chains are attached to a silsesquioxane backbone. researchgate.net

In hybrid systems, nanoparticles are decorated with a corona of grafted polymers that have reactive functional groups at their ends. rsc.org These groups can form cross-links between particles, creating a reinforced network. The use of silane derivatives to modify the surface of fillers, such as graphene oxide (GO), can improve their compatibility with a polymer matrix like poly(dimethylsiloxane) (PDMS). mdpi.com For instance, grafting poly(2-(trimethylsilyloxy)ethyl methacrylate) from the surface of GO particles has been shown to enhance the flexibility and light-induced actuation of PDMS composites. mdpi.com This approach allows for the development of advanced materials with remarkable strength, ductility, and responsiveness. rsc.org

Contribution to Sol-Gel Derived Materials

The sol-gel process is a versatile method for creating ceramic and hybrid materials from molecular precursors. Organically modified silanes, including derivatives of this compound, are central to this technology, enabling the creation of materials with a unique combination of organic and inorganic properties.

Organically Modified Silica (B1680970) (ORMOSIL) Hybrid Systems

Organically Modified Silica (ORMOSILs) are hybrid materials produced by incorporating organosilanes into a silica network during the sol-gel process. wikipedia.org This process involves the hydrolysis and condensation of silicon alkoxide precursors, such as tetraethyl orthosilicate (TEOS), along with organofunctional silanes like 3-aminopropyltrimethoxysilane (APTMS). nih.gov The organic groups, covalently bonded to the silica network, impart properties such as hydrophobicity, flexibility, and chemical functionality that are not present in purely inorganic silica gel.

The addition of the organosilane modifies the resulting gel's structure on a molecular scale, creating a composite material with improved mechanical and thermal properties. wikipedia.org These materials have a wide array of potential applications, including serving as matrices for UV-protection coatings and as materials for solid-state dye lasers. wikipedia.org The versatility of the sol-gel process allows for precise control over the final properties of the ORMOSIL by varying the type and concentration of the silane precursor.

Functionalization of Solid Substrates for Biosensing and Surface Reactivity

The surface chemistry of solid substrates like silica can be precisely tuned using organofunctional silanes. researchgate.net This surface modification, or silanization, is critical for applications in biosensing and for controlling surface reactivity. The process typically involves reacting the silanol (B1196071) groups (Si-OH) on a silica surface with an organosilane. researchgate.netnih.gov This replaces the hydrophilic silanol groups with the organic moiety of the silane, which can alter surface properties like wettability and provide anchor points for immobilizing biomolecules. researchgate.net

For example, silica surfaces can be functionalized with various coupling agents to improve dispersion in polymer matrices or to create specific binding sites. researchgate.net The hydrolysis of the alkoxy groups on the silane allows it to react with the hydroxyl groups on the substrate, forming a stable covalent bond. nih.gov This functionalization is a key step in preparing materials for biosensors, where controlled surface chemistry is required for the selective capture of target analytes. The ability to tailor the surface properties of materials through silanization is a cornerstone of advanced materials engineering. nih.gov

Formation of Functional Coatings

This compound, also known as heptamethyltrisiloxane, and its derivatives are utilized in the formulation of functional coatings, primarily leveraging their ability to modify surface properties. The molecular structure, characterized by a flexible siloxane backbone and methyl groups, imparts low surface energy, which is critical for creating hydrophobic (water-repellent) and oleophilic (oil-attracting) surfaces heptamethyltrisiloxane.comgelest.comgelest.com. When applied to a substrate, these silane-based materials can form a durable, low-energy film that alters the surface tension and wetting characteristics of the material heptamethyltrisiloxane.com.

The primary mechanism involves the orientation of the siloxane molecules at the coating-air interface, which minimizes surface energy and thus repels water. This is a key characteristic in the development of protective coatings for various substrates where moisture resistance is desired researchgate.netmdpi.com. The compound's superior wetting capabilities on hydrophobic substrates also make it a valuable component in coating formulations, ensuring uniform coverage and adhesion heptamethyltrisiloxane.com. In practice, it can be incorporated into sol-gel processes or applied as part of a multi-component coating system to enhance surface hydrophobicity and provide resistance to water-based stains nih.gov.

Precursor in Vapor Deposition Techniques

This compound is a key precursor molecule in chemical vapor deposition (CVD) processes, particularly for the fabrication of advanced dielectric films used in microelectronics researchgate.net. The choice of precursor is a critical factor in CVD as it directly dictates the structural and functional properties of the deposited film, such as its dielectric constant (k-value), mechanical strength, and thermal stability cfmats.com. Organosilicon precursors like this compound are favored for their ability to incorporate both silicon-oxygen networks and organic functional groups into the final material researchgate.net.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a technique used to deposit thin films at lower temperatures than conventional CVD by using plasma to energize the precursor gases researchgate.net. This compound has been identified as a precursor for depositing organosilicate glass (OSG) films via PECVD . OSG films, also known as carbon-doped oxides (CDO), are a class of low-k dielectric materials essential for modern integrated circuits. They are required to insulate the microscopic copper wiring, and a lower dielectric constant reduces signal delay (RC delay), minimizes power consumption, and prevents signal crosstalk between adjacent wires researchgate.netromakksilicones.com. In the PECVD process, the precursor is introduced into a reaction chamber where it is fragmented into reactive species by the plasma, which then adsorb onto a substrate and react to form a solid film researchgate.net.

The chemical structure of the this compound precursor has a direct and significant influence on the properties of the resulting OSG film. The molecule's structure, featuring a central silicon atom bonded to a methyl group and two trimethylsiloxy groups, contributes to the formation of a porous, low-density film.

Hydrophobicity: The presence of organic, non-polar methyl groups renders the OSG film hydrophobic. This is a critical property as it prevents the absorption of atmospheric moisture, which has a very high dielectric constant (k ≈ 80) and would otherwise degrade the film's insulating performance xjysilicone.com.

Mechanical Properties: While the incorporation of organic groups and the creation of porosity are excellent for lowering the k-value, they can compromise the mechanical strength (e.g., Young's modulus and hardness) of the film compared to dense silica xjysilicone.com. The network structure formed from this compound consists of a cross-linked Si-O-Si backbone with terminal organic groups. The balance between the degree of cross-linking and the concentration of terminal groups is crucial for achieving a material that is both an effective insulator and robust enough to withstand the stresses of semiconductor manufacturing processes researchgate.netxjysilicone.com.

The table below illustrates the typical relationship between precursor characteristics and the properties of PECVD-deposited OSG films, based on general findings in the field.

| Precursor Characteristic | Influence on Network Structure | Resulting Film Property | Typical Value Range |

| High organic (e.g., methyl) content | Creates terminal groups, increases free volume | Lower dielectric constant, increased hydrophobicity | k = 2.5 - 3.3 |

| Bulky, caged, or complex structure | Introduces nanoporosity after deposition and curing | Ultra-low dielectric constant (ULK) | k < 2.5 |

| Bridging organic groups (e.g., Si-C-Si) | Increases network cross-linking and rigidity | Higher Young's Modulus and hardness | 10 - 20 GPa |

| Linear siloxane backbone | Forms a flexible, less-stressed network | Good thermal stability, lower film stress | N/A |

Synthesis of Specialized Surfactants

This compound is a fundamental raw material in the synthesis of high-performance, specialized trisiloxane surfactants cfmats.comxjysilicone.com. These surfactants are prized for their exceptional ability to lower surface tension far more effectively than traditional hydrocarbon-based surfactants, a property often referred to as "superwetting" or "superspreading" romakksilicones.comgoogle.com.

The primary method for converting this compound into a surfactant is through a hydrosilylation reaction, which is a form of silyl (B83357) addition researchgate.netcfmats.commdpi.com. The process involves the reaction of the highly active silicon-hydrogen (Si-H) bond present in this compound with a molecule containing a terminal carbon-carbon double bond, typically an allyl-terminated polyether (such as polyethylene glycol allyl ether) cfmats.commdpi.comgoogle.com.

This reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst mdpi.com. The Si-H group adds across the allyl double bond, forming a stable silicon-carbon (Si-C) linkage. This bond is significantly more resistant to hydrolysis than a silicon-oxygen-carbon (Si-O-C) linkage, resulting in surfactants with enhanced stability, particularly in neutral or slightly acidic/alkaline conditions cfmats.comresearchgate.net. The final product is a polyether-modified trisiloxane, an amphiphilic molecule with a hydrophobic trisiloxane "head" and a hydrophilic polyether "tail" .

The unique properties of polyether-modified trisiloxane surfactants make them highly valuable additives in a wide range of formulations across various industries cfmats.comresearchgate.net. Their primary function is to dramatically reduce the surface tension of aqueous solutions, enabling superior wetting, spreading, and penetration on various surfaces romakksilicones.comheptamethyltrisiloxane.com.

Paints and Coatings: In water-borne paints and coatings, these surfactants act as powerful wetting agents and leveling aids. They can reduce the surface tension of the formulation to below 21 mN/m, allowing the paint to spread evenly over low-energy or contaminated substrates, preventing defects like shrinkage cavities and improving adhesion cfmats.comgoogle.com.

Adhesives: Similar to their function in paints, they improve the wetting of adhesive formulations onto substrates, ensuring a more uniform and stronger bond.

Cosmetics and Personal Care: Due to their low toxicity and silky, non-greasy feel, trisiloxane surfactants are used in products like shampoos, conditioners, lotions, and creams romakksilicones.comsupremesilicones.com. They act as emulsifiers, foam stabilizers, and conditioning agents, improving the spreadability of products on hair and skin supremesilicones.comatamanchemicals.com.

The table below summarizes the key properties and applications of these specialized surfactants in formulation science.

| Property | Benefit in Formulation | Application Examples |

| Ultra-low Surface Tension (≤ 21 mN/m) | Enables "superwetting" and spreading on difficult, low-energy surfaces. | Water-borne paints, agricultural sprays, printing inks google.comatamanchemicals.com. |

| Excellent Dispersibility & Emulsification | Stabilizes mixtures of immiscible liquids (e.g., oil and water). | Cosmetics (creams, lotions), industrial process aids romakksilicones.com. |

| Good Hydrolytic Stability (Si-C bond) | Maintains performance over time in aqueous formulations. | Adhesives, leather finishing agents, water-based coatings cfmats.comgoogle.com. |

| Soft, Silky Feel | Imparts desirable sensory characteristics without buildup. | Shampoos, conditioners, skin care products supremesilicones.com. |

Surface Modification for Hydrophobicity and Adhesion

This compound is a member of the organosilane family, a class of compounds widely utilized for surface modification. Organosilanes are valued for their ability to form robust chemical bonds with a variety of inorganic substrates, fundamentally altering the surface's chemical and physical properties. researchgate.net This section explores the application of this compound and its derivatives in creating hydrophobic surfaces and enhancing adhesion between dissimilar materials.

The fundamental mechanism involves the dual reactivity of the silane molecule. The methoxy (B1213986) group in this compound is a hydrolyzable group. In the presence of moisture, it undergoes hydrolysis to form a reactive silanol group (Si-OH). This silanol group can then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, metal oxides, and ceramics, forming a stable, covalent siloxane bond (Si-O-Substrate). stuk.solutions Concurrently, the non-polar organic component of the molecule—in this case, the methyl and trimethylsiloxy groups—orients away from the substrate, creating a new surface with distinct properties. gelest.com

Achieving Hydrophobicity

The primary goal of a hydrophobic surface treatment is to reduce the surface energy and minimize its affinity for water. gelest.com This is achieved by creating a nonpolar interphase that shields the polar surface from interaction with water molecules. gelest.com The trimethylsiloxy and methyl groups of this compound are inherently non-polar and create a low-energy surface that repels water.

When applied to a substrate, the molecules form a self-assembled layer. The effectiveness of the hydrophobic treatment depends on several factors, including the density of the silane coverage and the orientation of the organic groups. gelest.com A well-formed, dense monolayer effectively masks the underlying polar substrate, leading to a significant increase in the water contact angle, a key measure of hydrophobicity. Surfaces treated with similar alkyl-substituted silanes can achieve high water contact angles, sometimes exceeding 150°, which is characteristic of superhydrophobicity. mdpi.com This property is highly desirable for applications requiring self-cleaning, moisture resistance, and anti-icing characteristics. dakenchem.comiwaponline.com

The table below presents research findings on the hydrophobic efficacy of various organosilane treatments on different substrates, illustrating the typical performance that can be expected from such modifications.

| Substrate | Modifying Silane | Initial Water Contact Angle (°) | Post-Treatment Water Contact Angle (°) |

| Cotton Fabric | (3-Glycidyloxypropyl)trimethoxysilane & Hexadecyltrimethoxysilane | ~0 | 148.83 nih.gov |

| Silica Nanoparticles | Long-chain alkyl silanes | Hydrophilic | >150 mdpi.com |

| Glass | n-octyltriethoxysilane | <10 | ~105 |

| Polypropylene Film | Aminoethylaminopropyltrimethoxysilane (1%) | 85 | 123 researchgate.net |

This table is interactive. Click on the headers to sort the data.

Promoting Adhesion

In addition to creating water-repellent surfaces, organosilanes like this compound function as effective adhesion promoters, or coupling agents. ul.comspecialchem.com They act as a molecular bridge at the interface between an inorganic substrate (e.g., glass fibers, metal fillers) and an organic polymer matrix (e.g., epoxy, polyurethane). stuk.solutionsrqbchemical.com This bridging effect is crucial in composite materials, coatings, and adhesives where strong, durable bonding between dissimilar materials is required to prevent delamination and mechanical failure. mdpi.combyk.com

The following table summarizes research findings on the improvement of adhesion strength using silane-based promoters in different material systems.

| Substrate/Polymer System | Silane Adhesion Promoter | Initial Shear Bond Strength (MPa) | Post-Treatment Shear Bond Strength (MPa) |

| Titanium / Bis-GMA Resin | 3-isocyanatopropyltriethoxysilane (0.1%) | Not Specified | 12.5 nih.gov |

| Titanium / Bis-GMA Resin | 3-methacryloyloxypropyltrimethoxysilane (1.0%) | Not Specified | 3.4 nih.gov |

| General Polymer/Inorganic Substrate | Generic Silane Coupling Agent | Varies | Up to 30% Increase rqbchemical.com |

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations and Theoretical Modeling of Bis Trimethylsiloxy Methylmethoxysilane Reactions and Interactions

Reaction Mechanism Elucidation in Hydrosilylation and Condensation Polymerization

The reactivity of Bis(trimethylsiloxy)methylmethoxysilane is largely governed by the presence of the methoxy (B1213986) group, which is susceptible to hydrolysis and condensation, and the potential for the silicon atom to participate in addition reactions.

Hydrolysis: The initial step involves the reaction of the methoxy group with water, leading to the formation of a silanol (B1196071) (Si-OH) group and methanol (B129727). This reaction can be catalyzed by either an acid or a base.

Condensation: The newly formed silanol groups can then react with each other (water condensation) or with another methoxy group (alcohol condensation) to form a siloxane (Si-O-Si) bond, which is the backbone of silicone polymers. nih.gov

The mechanisms for these reactions are distinct depending on the pH of the medium. nih.gov In an acidic environment, the reaction proceeds via a protonated intermediate, while in a basic medium, a nucleophilic attack by a hydroxide (B78521) or silanolate anion on the silicon atom is the key step. unm.edu The rate of these reactions is influenced by steric hindrance and the inductive effects of the substituents on the silicon atom. nih.gov For this compound, the bulky trimethylsiloxy groups are expected to have a significant steric influence on the reaction kinetics.

Interfacial Activation Phenomena in Biocatalysis and Surface Reactions

The interaction of this compound with surfaces is of particular interest in the field of biocatalysis, especially concerning the immobilization and activation of enzymes like lipases. Lipases exhibit a phenomenon known as interfacial activation, where their catalytic activity is significantly enhanced at a hydrophobic-hydrophilic interface. mdpi.com This is attributed to a conformational change in the enzyme, where a "lid" covering the active site opens up in the presence of a hydrophobic environment. mdpi.com

Surfaces modified with silanes, including those with structures similar to this compound, can provide the necessary hydrophobic environment to trigger this activation. nih.govmdpi.com The trimethylsilyl (B98337) groups in this compound contribute to a hydrophobic character, making it a potential candidate for creating lipase-activating surfaces. The immobilization of lipases on such functionalized surfaces can lead to hyperactivation, where the activity of the immobilized enzyme is greater than that of the free enzyme in solution. nih.gov

The process of modifying a surface, typically a silica-based material, with a silane (B1218182) like this compound involves the reaction of its methoxy group with the surface silanol groups. nih.govpnnl.govresearchgate.net This results in the covalent attachment of the silane to the surface, presenting its organic functionalities to the surrounding medium. The nature and density of these functionalities can be tailored to optimize enzyme loading and activity. nih.govacs.org

| Factor | Description | Relevance to this compound |

|---|---|---|

| Surface Hydrophobicity | The non-polar nature of the surface that drives the opening of the lipase's active site lid. | The methyl and trimethylsiloxy groups contribute to a hydrophobic surface. |

| Pore Size and Structure | The physical dimensions of the support material can affect enzyme loading and substrate accessibility. | When used to functionalize porous materials, the size of the silane molecule itself can influence the final pore dimensions. |

| Surface Functional Group Density | The concentration of the silane molecules on the surface. | Higher density can enhance hydrophobicity but may also lead to steric hindrance. |

| Linker Chemistry | The nature of the chemical bonds used to attach the enzyme to the surface. nih.govacs.org | The methoxy group allows for direct covalent attachment to silica (B1680970) surfaces. |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. These calculations can provide valuable information about molecular geometry, bond energies, and spectroscopic properties. For organosilicon compounds, DFT has been successfully used to study the effects of different substituents on their electronic properties. researchgate.netmonash.edu

For this compound, DFT calculations would be expected to reveal the influence of the electron-donating methyl group and the electron-withdrawing methoxy and trimethylsiloxy groups on the electron distribution around the central silicon atom. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the molecule. researchgate.net Studies on related silsesquioxanes have shown that electron-donating groups like methyl tend to lengthen the Si-O bonds. researchgate.net Similar effects would be anticipated in this compound.

| Substituent | Predicted Effect on Electronic Properties | Supporting Evidence from Related Compounds |

|---|---|---|

| Methyl Group | Electron-donating, potentially increasing the energy of the HOMO. | Studies on methyl-substituted silsesquioxanes show a lengthening of Si-O bonds. researchgate.net |

| Methoxy Group | Electron-withdrawing, potentially lowering the energy of the LUMO. | DFT studies on methoxy-substituted molecules show significant electronic rearrangement. researchgate.net |

| Trimethylsiloxy Group | Can have both inductive and steric effects, influencing both HOMO and LUMO energies. | The presence of trimethylsiloxy groups on silica surfaces affects the interfacial polymer dynamics. princeton.edu |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly useful for understanding the structure and dynamics of materials, such as polymers and interfaces. vt.eduresearchgate.net For systems involving this compound, MD simulations can provide insights into the behavior of this molecule in bulk, in solution, and at interfaces.

MD simulations of polysiloxanes have been used to investigate properties like chain conformation, diffusivity, and the interaction with surfaces. princeton.eduacs.org For example, simulations have shown that modifying a silica surface with trimethylsiloxy groups can alter the density and dynamics of an adjacent polymer melt. princeton.edu In the context of this compound, MD simulations could be employed to model:

The conformation and dynamics of polymers formed from its condensation.

The interaction of the molecule with different solvents.

The structure of self-assembled monolayers on various substrates.

The interaction of water molecules with surfaces modified by this silane, which is crucial for understanding hydrophobicity. aiche.org

Reactive molecular dynamics simulations can also be used to model the chemical reactions of hydrolysis and condensation, providing a dynamic picture of the polymerization process and the formation of siloxane networks. rsc.org

Future Research Directions and Emerging Applications

Exploration of Novel Functionalization Pathways

Future research is anticipated to focus on leveraging the reactivity of the methoxy (B1213986) group for novel functionalization pathways. The methoxy group can undergo hydrolysis and condensation reactions, allowing for the covalent bonding of Bis(trimethylsiloxy)methylmethoxysilane onto surfaces or into polymer matrices.

Key Research Areas:

Surface Modification: Investigating the reaction of this compound with hydroxyl-rich surfaces (e.g., glass, silica (B1680970), metal oxides) to create hydrophobic or functional coatings. The trimethylsiloxy groups would impart a high degree of water repellency.

Polymer Grafting: Exploring its use as a chain transfer agent or a monomer in polymerization reactions to introduce siloxane moieties into organic polymers. This could enhance thermal stability, flexibility, and gas permeability of the resulting materials.

Cross-linking Agent: Research into its role as a cross-linking agent for silicone elastomers and resins. The methoxy functionality can react with silanol (B1196071) groups to form stable siloxane bridges, potentially offering control over the cross-link density and mechanical properties of the cured material.

A proposed research trajectory for novel functionalization is detailed in the table below:

| Research Focus | Proposed Reaction | Potential Outcome |

| Hydrophobic Surface Treatment | Hydrolysis of the Si-OCH3 group followed by condensation with surface -OH groups. | Creation of durable, water-repellent surfaces on various substrates. |

| Silicone Polymer Modification | Co-polymerization with cyclic siloxanes or end-capping of silanol-terminated polymers. | Enhanced thermal and oxidative stability of silicone-based materials. |

| Organic Polymer Integration | Grafting onto polymers via reactions involving the methoxy group. | Imparting silicone-like properties (e.g., low surface energy, high flexibility) to organic polymers. |

Advanced Composite Materials Development

In the realm of composite materials, silane (B1218182) coupling agents are crucial for improving the interfacial adhesion between inorganic fillers and organic polymer matrices. The bifunctional nature of this compound makes it a candidate for investigation as a specialized coupling agent or surface modifier in advanced composites.

Potential Research Directions:

Interfacial Adhesion Promoter: Studies could explore its effectiveness in treating fillers like silica, glass fibers, or carbon nanotubes. The methoxy group can bond to the filler surface, while the organosiloxane structure can enhance compatibility with a silicone or hybrid polymer matrix. researchgate.netmdpi.com

Dispersion Aid: Research on its ability to deagglomerate and disperse nanoparticles in a polymer matrix, leading to composites with improved mechanical and thermal properties. ohi-s.com

Hierarchical Composites: Investigating its use in creating multi-scale or hierarchical composites, where it could functionalize nanoscale fillers that are then embedded in a fiber-reinforced polymer.

Integration in Smart and Responsive Materials

The unique properties of siloxanes, such as low glass transition temperature and high gas permeability, make them interesting components for smart and responsive materials. Future research could integrate this compound into materials that respond to external stimuli.

Emerging Application Areas:

Self-Healing Materials: Incorporation into polymer networks where the siloxane's mobility could facilitate chain rearrangement and crack healing.

Stimuli-Responsive Surfaces: Creating surfaces that change their wettability or other properties in response to stimuli like pH or temperature, by grafting functional polymers onto surfaces pre-treated with this silane.

Gas-Sensing Materials: As a component in polymer matrices for gas sensors, where the siloxane's high free volume could enhance the diffusion of gas molecules to the sensing element.

Sustainable Synthesis and Processing Methodologies

A growing trend in chemical manufacturing is the development of green and sustainable processes. Future research on this compound will likely include the development of more environmentally friendly synthesis routes.

Focus on Green Chemistry:

Catalyst Development: Research into new, non-toxic, and reusable catalysts for its synthesis to replace traditional acid or base catalysts. acs.org

Solvent-Free Synthesis: Exploration of solvent-free or green solvent-based reaction conditions to reduce volatile organic compound (VOC) emissions.

Circular Economy Approaches: Investigating synthesis pathways that utilize by-products from other industrial processes, aligning with the principles of a circular economy. mdpi.comresearchgate.net The direct synthesis of organosilicon compounds from silicon and alcohols is a promising green alternative to traditional methods that use chlorosilanes, which generate harmful byproducts. mdpi.comresearchgate.net

The table below outlines potential sustainable synthesis strategies:

| Strategy | Approach | Potential Benefit |

| Green Catalysis | Utilizing earth-abundant metal catalysts or biocatalysts. | Reduced environmental impact and potential for catalyst recycling. |

| Process Intensification | Employing continuous flow reactors or microwave-assisted synthesis. | Increased energy efficiency, reduced reaction times, and smaller footprint. |

| Alternative Feedstocks | Investigating bio-based sources for the methyl and methoxy groups. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.